molecular formula C10H19NO3 B12868642 (4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one

Katalognummer: B12868642
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: NPNLCNSSJLRZAW-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method is the asymmetric aldol reaction followed by a modified Curtius rearrangement to achieve the desired stereochemistry . The reaction conditions often include the use of chiral auxiliaries and catalysts to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazolidinone ring can produce amines .

Wissenschaftliche Forschungsanwendungen

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which can impart distinct biological activities and chemical reactivity. Its chiral centers and hydroxymethyl group make it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development .

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

(4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H19NO3/c1-3-5-6-8-10(4-2,7-12)11-9(13)14-8/h8,12H,3-7H2,1-2H3,(H,11,13)/t8-,10-/m1/s1

InChI-Schlüssel

NPNLCNSSJLRZAW-PSASIEDQSA-N

Isomerische SMILES

CCCC[C@@H]1[C@@](NC(=O)O1)(CC)CO

Kanonische SMILES

CCCCC1C(NC(=O)O1)(CC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.